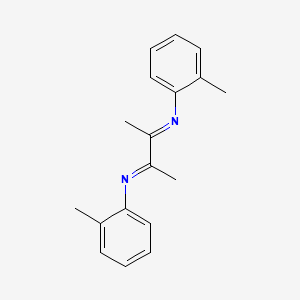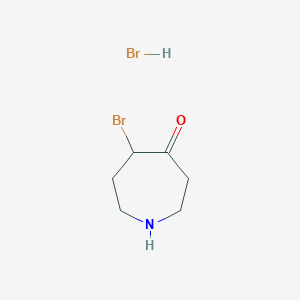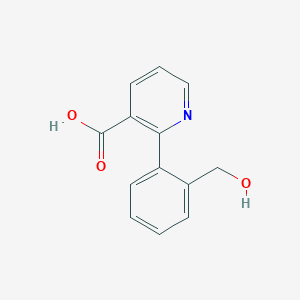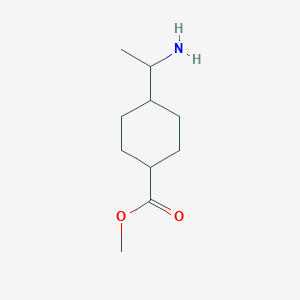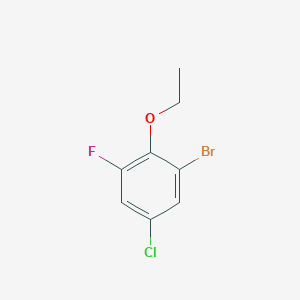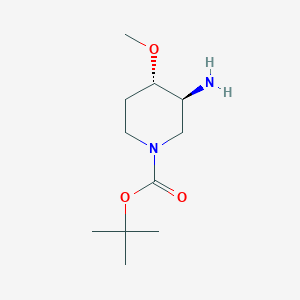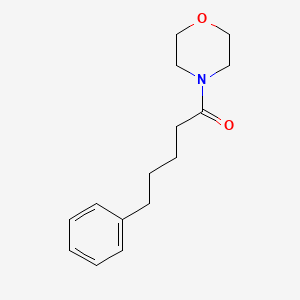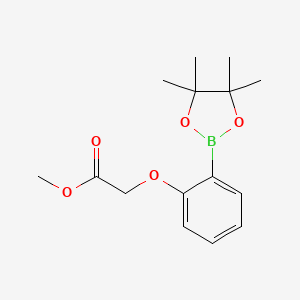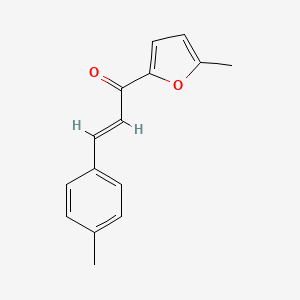
(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as ‘MMP’, is a naturally occurring compound found in a variety of plants and animals. It is a member of the furan family, and is known for its unique properties. MMP has recently gained attention for its potential applications in scientific research, as it has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MMP is not yet fully understood. However, it is believed that MMP may act as a modulator of the immune system. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the body’s inflammatory response. In addition, MMP has also been found to inhibit the production of nitric oxide, a molecule that plays a role in the body’s inflammation response.
Biochemical and Physiological Effects
MMP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and nitric oxide, as well as to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, MMP has also been found to have antioxidant and anti-cancer properties, as well as neuroprotective and neuroregenerative effects.
Avantages Et Limitations Des Expériences En Laboratoire
MMP has a number of advantages and limitations for lab experiments. One of the main advantages of using MMP in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide, which can be useful for studying the body’s inflammatory response. In addition, MMP has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, which can be useful for studying the body’s immune response. However, one of the main limitations of using MMP in lab experiments is that it is not yet fully understood how it works, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for the use of MMP in scientific research. One potential direction is to further study its mechanism of action, in order to better understand how it works and how it can be used to develop new drugs and treatments. In addition, further research could also be conducted on its biochemical and physiological effects, in order to better understand its potential applications in the development of new treatments. Finally, further research could also be conducted on its potential applications in the development of treatments for neurological disorders, as well as its potential applications in the development of new cancer treatments.
Méthodes De Synthèse
MMP can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is a reaction between 5-methylfuran-2-yl acetate and 4-methylphenylprop-2-en-1-one, which produces MMP as the major product. This reaction is typically carried out in a solvent such as ethanol, and can be catalyzed by an acid, a base, or a Lewis acid. In addition, MMP can also be synthesized from 5-methylfurfuryl alcohol and 4-methylphenylprop-2-en-1-one, which produces MMP as the major product.
Applications De Recherche Scientifique
MMP has a wide range of potential applications in scientific research. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a potential candidate for the development of new drugs and treatments. In addition, MMP has also been found to have antioxidant and anti-cancer properties, making it a potential candidate for the development of new cancer treatments. Furthermore, MMP has also been found to have neuroprotective and neuroregenerative effects, making it a potential candidate for the development of treatments for neurological disorders.
Propriétés
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-6-13(7-4-11)8-9-14(16)15-10-5-12(2)17-15/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRCOPTFLDDAS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane](/img/structure/B6324936.png)
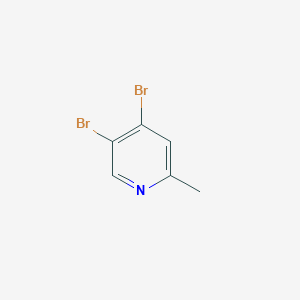
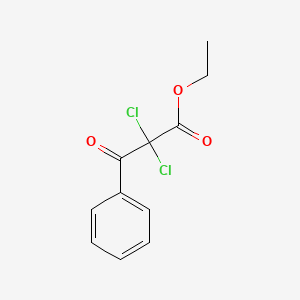
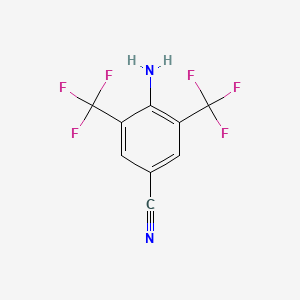
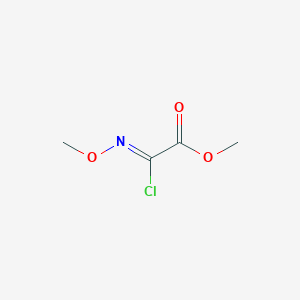
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)
